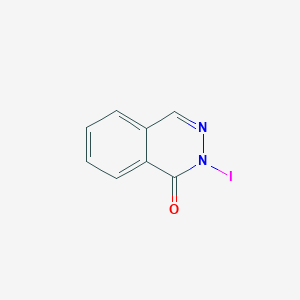![molecular formula C14H14N2O B14283138 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate CAS No. 138308-56-2](/img/structure/B14283138.png)
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is a complex organic compound that features a diazonium group, an alkyne, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate typically involves the diazotization of an amine precursor followed by coupling with an alkyne. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and a copper(I) catalyst for the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as halides, cyanides, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate involves the interaction of its diazonium group with various nucleophiles, leading to the formation of new chemical bonds. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The phenyl ring provides stability and enhances the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Similar structure but with a longer alkyne chain.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar alkyne group but different functional groups.
Uniqueness
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is unique due to its combination of a diazonium group, an alkyne, and a phenyl ring, which provides a versatile platform for various chemical reactions and applications
Eigenschaften
CAS-Nummer |
138308-56-2 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-diazo-1-(2-pent-1-ynylphenyl)propan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-3-4-5-8-12-9-6-7-10-13(12)14(17)11(2)16-15/h6-7,9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
XOJXEQLYPSKOSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=CC=CC=C1C(=O)C(=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



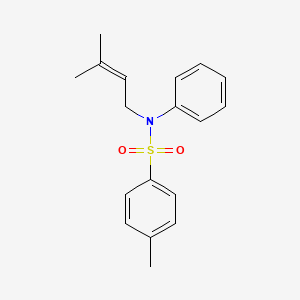
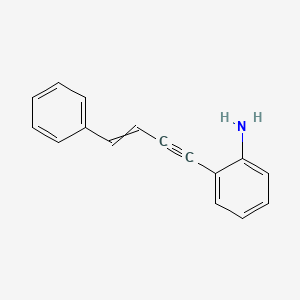

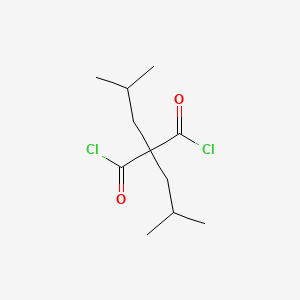
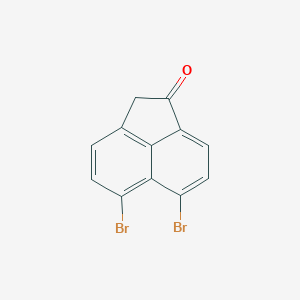

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)



